3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[(2-propoxyphenyl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-2-11-20-15-9-5-3-7-13(15)12-18-14-8-4-6-10-16(14)21-17(18)19/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQVQCQELWKPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one typically involves the reaction of 2-aminobenzothiazole with 2-propoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propoxybenzyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the propoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.
Major Products Formed
Oxidation: Formation of benzothiazole-2,3-dione derivatives.
Reduction: Formation of benzothiazoline derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance:
- A study demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Specific derivatives have shown effectiveness against cervical (HeLa), breast (MCF-7), and lung (A549) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains:
- Effective against Staphylococcus aureus and Escherichia coli.
- The benzothiazole structure contributes to its ability to disrupt bacterial cell membranes.
Anticancer Mechanism Study
In a study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis revealed a significant increase in sub-G1 phase cells after treatment with the compound.
Antimicrobial Efficacy Analysis
A comparative study on the antimicrobial activity of benzothiazole derivatives showed that modifications in the structure significantly affect their potency against bacterial strains. The presence of hydrophobic groups was found to enhance membrane permeability.
Future Directions and Potential Therapeutic Uses
The promising biological activities of 3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one suggest several avenues for research:
- Cancer Therapy : Further exploration of its mechanism of action could lead to the development of new anticancer agents.
- Antimicrobial Agents : Given its efficacy against resistant bacterial strains, this compound may serve as a lead for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The propoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Observations :
- The target compound’s propoxyphenyl group confers greater lipophilicity than hydroxyethyl () or phenacyl () substituents, suggesting improved blood-brain barrier penetration or tissue distribution.
- Polar substituents (e.g., hydroxyethyl ) enhance aqueous solubility but may reduce membrane permeability.
Spectroscopic and Crystallographic Data
- IR/NMR : The target compound’s IR spectrum would show C=O stretching (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹), similar to analogs in . The propoxyphenyl group’s ether linkage (~1250 cm⁻¹) distinguishes it from phenacyl derivatives .
- X-ray Crystallography : Structural confirmation of analogs (e.g., ) relies on programs like SHELXL and visualization tools like ORTEP-III .
Biological Activity
3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure
The compound has a complex structure characterized by the presence of a benzothiazole moiety and a propoxyphenyl group. Its molecular formula is , which influences its interactions within biological systems.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Antioxidant Activity : The benzothiazole ring is known for its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : Compounds with similar structures have shown the potential to inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.
Biological Activity Data
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of benzothiazole derivatives, this compound was tested on MCF-7 breast cancer cells. The results demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, with a marked increase in caspase activity indicating the activation of apoptotic pathways .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives. The compound was shown to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory conditions .
Q & A
Q. How can time-resolved spectroscopy elucidate the compound’s photostability for material science applications?
- Methodological Answer:
- UV-Vis Kinetics : Monitor absorbance decay at λmax (e.g., 320 nm) under continuous irradiation. A half-life <2 hours suggests poor photostability.
- Quenching Studies : Add antioxidants (e.g., BHT) to assess radical-mediated degradation pathways.
- TD-DFT : Predict excited-state behavior and identify degradation-prone moieties (e.g., benzothiazole S-atom) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
